4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid
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Overview
Description
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid is a chemical compound with the molecular formula C12H12O4 . It is used in scientific research due to its unique structure and properties.
Synthesis Analysis
The synthesis of this compound involves a reaction with water, potassium carbonate, and palladium diacetate in DMF (N,N-dimethyl-formamide) at 20℃ under 760.051 Torr . The yield of this reaction is reported to be 97% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI key: REIDAMBAPLIATC-UHFFFAOYSA-N . The canonical SMILES representation is COC(=O)C1=CC=C(C=C1)C(=O)O .Scientific Research Applications
Synthesis and Industrial Applications
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid and related compounds have been extensively studied for their applications in synthesis and industrial processes. For example, a study outlines the novel and practical industrial scale-up of a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy, highlighting the compound's role in producing cost-effective and scalable pharmaceuticals (Zhang et al., 2022).
Luminescent Properties and Coordination Compounds
Research on lanthanide coordination compounds using benzoic acid derivatives, including those with methoxycarbonyl groups, has explored the influence of electron-releasing and electron-withdrawing groups on photophysical properties. This work indicates the potential for developing materials with enhanced luminescent properties (Sivakumar et al., 2010).
Reaction Mechanisms and Chemical Synthesis
The reactivity of electron-deficient cyclopropane derivatives, including those similar to this compound, with arsonium ylides has been studied, providing insight into the mechanisms of reaction and the formation of various products with high stereoselectivity (Chen et al., 2005).
Molecular Structure and Crystallography
The study of molecular structures and crystalline architectures of compounds related to this compound contributes to our understanding of the molecular features governing their behaviors and properties. For instance, research on N-(2-carboxybenzoyl)-L-leucine methyl ester, a compound structurally similar to this compound, provides valuable insights into the potential for cyclization and hydrolysis reactions (Onofrio et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid primarily targets the epithelial sodium channels (ENaC) in the bronchial epithelium . These channels play a crucial role in regulating sodium balance and fluid homeostasis in the respiratory tract.
Mode of Action
The compound interacts with ENaC by inhibiting its activity. This inhibition reduces sodium reabsorption in the bronchial epithelium, leading to an increase in the hydration of the airway surface liquid. This mechanism is beneficial in conditions where mucus clearance is impaired, such as cystic fibrosis .
Biochemical Pathways
By inhibiting ENaC, this compound affects the sodium transport pathway. This inhibition disrupts the sodium-potassium balance, leading to increased water content in the mucus. The downstream effect is improved mucus clearance and reduced mucus viscosity, which can alleviate symptoms in respiratory conditions .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the respiratory tract and distributed primarily to the lungs. It undergoes metabolic conversion in the liver and is excreted mainly via the kidneys. The bioavailability of the compound is influenced by its metabolic stability and the efficiency of its absorption in the respiratory tract .
Result of Action
At the molecular level, the inhibition of ENaC by this compound leads to decreased sodium reabsorption and increased hydration of the airway surface liquid. At the cellular level, this results in enhanced ciliary function and improved mucus clearance. Clinically, these effects can translate to better respiratory function and symptom relief in patients with conditions like cystic fibrosis .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound’s stability may decrease in highly acidic or basic environments. Additionally, the presence of other medications or compounds that affect ENaC activity can modulate the compound’s efficacy. Therefore, understanding the environmental context is crucial for optimizing its therapeutic use .
Properties
IUPAC Name |
4-(1-methoxycarbonylcyclopropyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-11(15)12(6-7-12)9-4-2-8(3-5-9)10(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOUXACCXBMBMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.